Benzofuran-3-ylmethyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-benzofuran-3-ylmethyl benzoate |
InChI |
InChI=1S/C16H12O3/c17-16(12-6-2-1-3-7-12)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-10H,11H2 |
InChI Key |
HBILZSXHCIEAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Benzofuran 3 Ylmethyl Benzoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability of Benzofuran-3-ylmethyl benzoate (B1203000) is primarily governed by the ester functional group. Esters are susceptible to cleavage into their constituent carboxylic acid and alcohol through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orgresearchgate.net The stability of the ester bond is influenced by both electronic and steric factors related to its chemical structure. researchgate.net
Base-Promoted Hydrolysis (Saponification): Under basic conditions, esters like Benzofuran-3-ylmethyl benzoate undergo saponification. This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the benzofuran-3-methoxide ion as the leaving group. This alkoxide then deprotonates the newly formed benzoic acid, yielding a benzoate salt and benzofuran-3-methanol. libretexts.orgstudy.com The reaction is effectively irreversible as the final deprotonation step consumes the hydroxide ion. libretexts.org
The rate of base-catalyzed hydrolysis for benzoate esters can be influenced by the size of the alcohol portion. For simple alkyl benzoates, the kinetic stability seems to be directly related to the size of the alkyl group, which can cause steric hindrance. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, followed by a series of proton transfers. Ultimately, the benzofuran-3-methanol moiety is eliminated, and after deprotonation, the benzoic acid is regenerated along with the catalyst. This process is reversible. libretexts.orgresearchgate.net
The hydrolytic stability of esters is a critical consideration in various applications. Factors such as the chemical structure, polarity, moisture content, and the presence of acidic or basic impurities can all affect the rate of hydrolysis. researchgate.net
| Mechanism | Catalyst | Key Steps | Products |
|---|---|---|---|
| Base-Promoted (Saponification) | Base (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Expulsion of alkoxide leaving group. 4. Deprotonation of carboxylic acid. | Carboxylate Salt and Alcohol |
| Acid-Catalyzed | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of alcohol. | Carboxylic Acid and Alcohol |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core
The benzofuran core of this compound is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The benzofuran ring is electron-rich, making it reactive towards electrophiles. Theoretical and experimental studies show that electrophilic aromatic substitution preferentially occurs on the five-membered furan (B31954) ring rather than the benzene (B151609) ring. pixel-online.net The primary sites of attack are the C2 and C3 positions. The regioselectivity depends on the stability of the intermediate sigma complex formed during the reaction. stackexchange.comechemi.com
Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge can be stabilized by the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com
Attack at C3: Attack at the C3 position allows the positive charge to be stabilized through resonance involving the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com
While resonance structures suggest a higher electron density at the C3 position, the stability of the intermediate often favors substitution at the C2 position for many electrophilic reactions like nitration and formylation. pixel-online.netstackexchange.comechemi.com However, the presence of the -CH₂O-benzoate group at the C3 position in this compound would direct incoming electrophiles to other available positions on the benzofuran nucleus, primarily the C2, C4, C5, C6, or C7 positions, depending on the reaction conditions and the directing effects of the substituent. A variety of electrophilic substitution reactions, including bromination, formylation, and acylation, have been successfully applied to benzofuran derivatives. rsc.orguea.ac.uk
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzofuran ring is less common than electrophilic substitution due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system or involve the formation of an organometallic intermediate. For instance, palladium-catalyzed reactions can facilitate the coupling of nucleophiles to the benzofuran core. researchgate.net Syntheses involving intramolecular nucleophilic substitution are also a key strategy for constructing the benzofuran ring itself. nih.govorganic-chemistry.org
Radical Reactions Involving the this compound Framework
The this compound structure can be involved in radical reactions in several ways, primarily involving the benzylic position or the aromatic rings.
The methylene (B1212753) group at the 3-position is benzylic-like, and the C-H bonds at this position can be susceptible to homolytic cleavage to form a Benzofuran-3-ylmethyl radical. This radical would be stabilized by resonance delocalization of the unpaired electron over the benzofuran ring system. Benzyl radicals are generally more stable than tertiary alkyl radicals due to this extensive resonance stabilization. stackexchange.comstackexchange.com The stability and reactivity of benzyl radicals are key factors in processes like the oxidation of alkyl-substituted aromatic compounds. fiveable.me
Furthermore, radical reactions can be used to synthesize functionalized benzofuran derivatives. For example, intermolecular radical coupling reactions initiated by super-electron-donors have been developed for the facile synthesis of 3-substituted benzofurans. researchgate.net Another approach involves radical cyclization cascades to construct complex polycyclic benzofuran compounds. scienceopen.com The reaction of this compound with photochemically-produced hydroxyl radicals in the atmosphere is estimated to have a half-life of about 55 hours, indicating its susceptibility to radical-initiated degradation. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
Derivatives of this compound, particularly halogenated or metallated versions, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex functionalized benzofurans.
A wide array of transition metals, including palladium, copper, nickel, gold, and rhodium, have been employed to catalyze reactions on the benzofuran scaffold. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for coupling reactions. For example, Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization, is a common route to benzofurans. acs.org Palladium-catalyzed reactions have also been used for the regioselective coupling of 2,3-dibromobenzofuran (B3192647) with terminal acetylenes. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium in reactions like the Sonogashira coupling. acs.org They are also employed in cyclization reactions to form the benzofuran ring system from precursors like benzothiophene (B83047) derivatives. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts can be used for intramolecular nucleophilic addition reactions of aryl halides to aryl ketones to furnish benzofuran derivatives. organic-chemistry.org
Rhodium and Ruthenium-Catalyzed Reactions: Rhodium complexes have been used for C-H activation followed by migratory insertion to yield benzofuran structures. nih.gov Ruthenium catalysts are effective for C- and O-allyl isomerization followed by ring-closing metathesis to produce substituted benzofurans. organic-chemistry.org
These catalytic methods allow for the modification of the benzofuran core, potentially using a halogenated derivative of this compound as a starting material to introduce new functional groups.
| Catalyst Type | Reaction Example | Reference |
|---|---|---|
| Palladium/Copper | Sonogashira coupling of iodophenols and terminal alkynes | acs.org |
| Nickel | Intramolecular nucleophilic addition of aryl halides to ketones | organic-chemistry.org |
| Rhodium | C-H activation/migratory insertion of substituted benzamides | nih.gov |
| Ruthenium | Allyl isomerization followed by ring-closing metathesis | organic-chemistry.org |
Rearrangement Processes and Molecular Reorganizations of Benzofuran Structures
Benzofuran structures can participate in various rearrangement and molecular reorganization reactions, often under thermal, photochemical, or catalytic conditions. These processes can lead to the formation of new, sometimes complex, molecular architectures.
One notable example involves a copper-catalyzed reaction that proceeds through an unprecedented forward 1,2- and backward 1,4-furyl migration cascade. This sequence ultimately affords highly substituted benzofurans and involves a formal 1,3-furan migration. researchgate.net Such rearrangements highlight the dynamic nature of the benzofuran scaffold and its ability to undergo complex transformations to achieve more stable structures or to access novel derivatives.
Photochemical reactions can also induce reorganizations. For instance, the photooxygenation of 2,3-dimethylbenzofuran (B1586527) produces a dioxetane intermediate, which then isomerizes at room temperature to give 2-acetoxy acetophenone, representing a significant reorganization of the original benzofuran framework. researchgate.net While specific rearrangement pathways for this compound are not detailed, the inherent reactivity of the benzofuran core suggests its potential to undergo similar skeletal reorganizations under appropriate energetic conditions.
Role as a Precursor or Intermediate in Complex Organic Transformations
Benzofuran derivatives are prevalent in numerous natural products and biologically active compounds, making them crucial building blocks in synthetic organic chemistry. scienceopen.com this compound, or its constituent parts (benzofuran-3-methanol and benzoic acid), can serve as a valuable precursor or intermediate in the synthesis of more complex molecules.
The benzofuran-3-methanol unit, obtainable via hydrolysis of the ester, is a functionalized building block. The hydroxyl group can be converted into a good leaving group for nucleophilic substitution reactions or used as a handle for further synthetic elaborations. The C2 position of the benzofuran ring is also available for functionalization, allowing for the construction of 2,3-disubstituted benzofurans, which are common motifs in pharmacologically active compounds.
For example, the synthesis of naturally occurring compounds like diptoindonesin G has been achieved using substituted benzofurans as key intermediates. nih.gov Furthermore, benzofuran derivatives have been used as precursors for potent anticancer agents by serving as scaffolds for further chemical modification. nih.gov The ester itself could be used as a protecting group for the benzofuran-3-methanol moiety, which is later cleaved to reveal the alcohol for subsequent reaction steps in a multi-step synthesis.
Reaction Kinetics and Mechanistic Studies for Benzofuran Derivatives
Mechanistic studies and reaction kinetics provide fundamental insights into the reactivity of benzofuran derivatives like this compound.
Hydrolysis Kinetics: The kinetics of the base-promoted hydrolysis of benzoate esters have been studied. The reaction rate is dependent on the structure of both the carboxylate and the alcohol portion of the ester. For a series of homologous benzoate esters, plasma stability was found to be inversely proportional to the size of the alkoxyl group. nih.gov The presence of electron-withdrawing substituents on the benzoate ring can also influence the rate of hydrolysis. nih.gov
Mechanistic Studies of Substitution: The mechanism of electrophilic aromatic substitution on benzofuran has been investigated to explain the observed regioselectivity. The preference for attack at the C2 or C3 position is rationalized by comparing the stabilities of the cationic intermediates (sigma complexes) formed during the reaction. stackexchange.comechemi.com Molecular modeling and the visualization of electrostatic potential maps are tools used to predict and understand the reactivity of such heterocyclic compounds toward electrophiles. pixel-online.net
Photochemical Mechanisms: Mechanistic studies on the photochemistry of benzoate esters have sought to explain their typically low quantum yields for product formation. It has been suggested that inefficiencies could be due to reversible processes, such as the formation of biradical intermediates. rsc.org However, studies have shown that for some benzoates, reversible γ-hydrogen abstraction and reversible β-carbon-oxygen cleavage are not significant factors in the observed inefficiency. rsc.org
These kinetic and mechanistic investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic pathways involving the benzofuran framework.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Processes and Complex Structures of Benzofuran-3-ylmethyl Benzoate (B1203000) and its Derivatives
High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of Benzofuran-3-ylmethyl benzoate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of hydrogen and carbon atoms, but a deeper understanding of the complex structure requires two-dimensional (2D) techniques.
Two-dimensional NMR experiments are crucial for establishing the precise bonding framework and spatial arrangement of atoms within this compound. youtube.comscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the protons within the benzofuran (B130515) ring system and separately within the benzoate ring system, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached (¹J coupling). sdsu.edu It is a powerful method for assigning carbon resonances by correlating them with their known proton signals. For instance, the methylene (B1212753) protons (-CH₂-) would show a direct correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J). youtube.comsdsu.edu This is arguably the most powerful technique for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methylene protons (H-8) to the carbonyl carbon (C-9) of the benzoate group and to carbons C-3 and C-3a of the benzofuran ring, unequivocally linking the two major fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org For a relatively rigid molecule like this compound, NOESY can confirm stereochemistry and conformation by showing correlations between protons on the benzofuran moiety and the benzoate moiety that are spatially proximate.
| Atom Number | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 2 | ~7.7 | ~145 | C-3, C-3a, C-7a |
| 3 | - | ~115 | - |
| 3a | - | ~128 | - |
| 4 | ~7.5 | ~125 | C-5, C-6, C-7a |
| 5 | ~7.3 | ~123 | C-4, C-6, C-7 |
| 6 | ~7.3 | ~124 | C-4, C-5, C-7a |
| 7 | ~7.6 | ~112 | C-3a, C-5, C-6 |
| 7a | - | ~155 | - |
| 8 (CH₂) | ~5.4 | ~63 | C-3, C-3a, C-9, C-1' |
| 9 (C=O) | - | ~166 | - |
| 1' | - | ~130 | - |
| 2'/6' | ~8.1 | ~130 | C-4', C=O |
| 3'/5' | ~7.5 | ~128 | C-1', C-5'/C-3' |
| 4' | ~7.6 | ~133 | C-2'/6' |
While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers critical insights into the structure of this compound in its crystalline or solid form. nih.govacs.org In the solid state, molecules have restricted motion, which leads to broad spectral lines due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. nih.gov
For this compound, ssNMR can be used to:
Determine the number of chemically inequivalent molecules in the unit cell of a crystal.
Characterize polymorphism, which is the existence of different crystalline forms of the same compound.
Probe intermolecular interactions, such as π-π stacking between the aromatic rings, which dictate the crystal packing. geologyscience.ru
Analyze the compound when it is dispersed within a polymeric matrix, providing information on its conformation and interaction with the host material.
The GIAO method is a computational quantum chemistry approach used to predict NMR shielding tensors, which can then be converted into chemical shifts. gaussian.comunipi.it This method, often used with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule. rsc.orgresearchgate.net By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, theoretical chemical shifts can be predicted with high accuracy. youtube.com
For this compound, the GIAO method is valuable for:
Structural Verification: Comparing experimentally observed ¹H and ¹³C NMR chemical shifts with the GIAO-predicted values can confirm the proposed structure.
Isomer Differentiation: In cases where multiple isomers could be formed in a reaction, GIAO calculations can predict the distinct NMR spectra for each, allowing for unambiguous assignment of the correct product structure.
Understanding Substituent Effects: The method can be used to systematically study how different substituents on either the benzofuran or benzoate rings would influence the NMR chemical shifts, providing insights into electronic effects.
| Atom | Hypothetical Experimental δ (ppm) | GIAO Calculated δ (ppm) | Deviation (ppm) |
| C-2 | 145.1 | 145.8 | -0.7 |
| C-9 (C=O) | 166.2 | 165.5 | +0.7 |
| C-8 (CH₂) | 63.4 | 63.9 | -0.5 |
| H-2 | 7.71 | 7.75 | -0.04 |
| H-8 (CH₂) | 5.42 | 5.48 | -0.06 |
Mass Spectrometry for Isotopic Labeling and Reaction Intermediate Identification
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. pharmacy180.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a molecular fingerprint that helps in structural elucidation. For this compound, the fragmentation is expected to be dominated by cleavage at the ester linkage and the benzylic position, as these lead to the formation of stable resonance-stabilized cations. pharmacy180.commiamioh.edu
The primary fragmentation pathways would likely include:
Formation of the Benzoyl Cation: Cleavage of the C-O bond of the ester results in the highly stable benzoyl cation at m/z 105. This is often the base peak in the mass spectrum of benzoate esters. nist.gov
Formation of the Benzofuranylmethyl Cation: Cleavage of the ester bond can also lead to the formation of the benzofuran-3-ylmethyl cation at m/z 131. This cation is stabilized by the adjacent aromatic benzofuran system. jove.com
Further Fragmentation: The benzoyl cation (m/z 105) can lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77. pharmacy180.com The benzofuran-3-ylmethyl cation (m/z 131) may undergo rearrangements and loss of CO to yield an ion at m/z 103.
| m/z | Proposed Fragment Identity | Neutral Loss |
| 252 | [C₁₆H₁₂O₃]⁺˙ (Molecular Ion) | - |
| 131 | [C₉H₇O]⁺ (Benzofuran-3-ylmethyl cation) | •C₇H₅O₂ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | •C₉H₇O₂ |
| 103 | [C₈H₇]⁺ | CO from m/z 131 |
| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from m/z 105 |
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion to four or more decimal places. libretexts.org This high precision allows for the unambiguous determination of a molecule's elemental composition. libretexts.org While nominal mass spectrometry might not distinguish between C₁₆H₁₂O₃ and another combination of atoms with the same nominal mass (e.g., C₁₅H₁₆N₂O), HRMS can easily differentiate them based on the precise masses of the constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074).
For the product of a reaction believed to be this compound, HRMS provides definitive confirmation of the molecular formula. researchgate.netnih.gov
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₃ |
| Calculated Exact Mass | 252.07864 Da |
| Hypothetical Measured Mass | 252.07881 Da |
| Mass Difference | 0.00017 Da (0.7 ppm) |
This level of accuracy is essential for confirming the identity of new compounds, reaction products, and for identifying unknown metabolites or degradation products in complex mixtures.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural characterization of this compound. These methods provide detailed information about the specific functional groups present in the molecule by probing their characteristic vibrational modes.
The FT-IR and FT-Raman spectra of this compound are expected to be rich and complex, displaying characteristic bands that confirm the presence of the benzofuran nucleus, the aromatic benzoate group, and the linking methylene ester functionality. The most prominent feature in the FT-IR spectrum is the intense absorption band corresponding to the ester carbonyl (C=O) stretching vibration. For aromatic esters like this compound, this band is typically observed in the range of 1730–1715 cm⁻¹, with the conjugation to the benzene (B151609) ring slightly lowering the frequency compared to saturated esters spectroscopyonline.comlibretexts.orgorgchemboulder.com. Complementing the carbonyl stretch, two distinct and strong C–O stretching vibrations are anticipated. These arise from the coupled C-C-O and O-C-C stretching modes of the ester group and are typically found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions, respectively spectroscopyonline.comspectroscopyonline.com.
The benzofuran moiety contributes its own set of characteristic vibrations. Aromatic C–H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) vscht.cz. The stretching vibrations of the C=C bonds within the fused aromatic rings give rise to a series of absorptions in the 1615-1450 cm⁻¹ region mdpi.com. A sharp and intense band corresponding to the C–O stretch of the benzofuran ether group is also a key diagnostic peak, often appearing around 1070 cm⁻¹ mdpi.com. The methylene bridge (-CH₂-) would be identified by its symmetric and asymmetric stretching vibrations near 2930 and 2850 cm⁻¹, respectively.
FT-Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, non-polar bonds often produce more intense Raman bands. Therefore, the aromatic C=C stretching vibrations of both the benzofuran and benzoate rings are expected to be particularly strong in the Raman spectrum researchgate.net. The symmetric vibrations of the molecule are often more Raman-active, providing a detailed fingerprint of the molecular skeleton.
Beyond structural confirmation, FT-IR spectroscopy is an invaluable technique for real-time reaction monitoring during the synthesis of this compound, for instance, in an esterification reaction between 3-benzofuranmethanol and benzoic acid. The progress of the reaction can be tracked by observing the disappearance of the broad O–H stretching band of the starting carboxylic acid (typically around 3300-2500 cm⁻¹) and the simultaneous emergence of the sharp, intense ester C=O stretching peak in the 1730–1715 cm⁻¹ region quora.comirdg.org. This allows for precise determination of reaction completion without the need for sample extraction and chromatographic analysis mdpi.cominrae.fr.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR / FT-Raman |
| Methylene (-CH₂-) | Asymmetric & Symmetric Stretching | 2960 - 2850 | FT-IR / FT-Raman |
| Ester Carbonyl (C=O) | Stretching | 1730 - 1715 | FT-IR (Strong) |
| Aromatic C=C | Ring Stretching | 1615 - 1450 | FT-IR / FT-Raman (Strong) |
| Ester C-O | Asymmetric Stretching | 1310 - 1250 | FT-IR (Strong) |
| Ester C-O | Symmetric Stretching | 1130 - 1100 | FT-IR (Strong) |
| Benzofuran C-O | Ether Stretching | ~1070 | FT-IR |
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Behavior
UV-Visible spectroscopy of this compound provides insights into its electronic structure by probing the π→π* and n→π* electronic transitions within its chromophores. The molecule contains two primary chromophoric systems: the benzofuran ring and the benzoate group. The resulting spectrum is expected to be a superposition of the absorptions from both moieties.
The benzofuran system is known to exhibit multiple absorption bands in the ultraviolet region. Typically, benzofuran shows a strong absorption maximum (λmax) around 245 nm, with two additional, less intense bands or shoulders around 278 nm and 285 nm nih.govnist.gov. Similarly, the benzoate chromophore, present in molecules like ethyl benzoate, displays characteristic absorptions around 230 nm and 273 nm nist.govacs.org. Therefore, the UV-Vis spectrum of this compound is predicted to show complex absorption patterns in the 220-300 nm range, resulting from the overlap of these π→π* transitions.
The study of this compound in various solvents is crucial for understanding its solvatochromic behavior—the shift in the position of absorption bands with changing solvent polarity wikipedia.org. Such shifts arise from differential solvation of the electronic ground and excited states nih.gov. For molecules containing aromatic and carbonyl groups, an increase in solvent polarity often leads to a bathochromic (red) shift in the π→π* transition bands, as the more polar excited state is stabilized to a greater extent than the ground state researchgate.net. Investigating the spectrum in a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), would elucidate the nature of the excited state and the extent of charge transfer character in its electronic transitions.
Table 2: Predicted Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Benzofuran | π→π | ~245 |
| Benzofuran | π→π | ~275 - 285 |
| Benzoate | π→π | ~230 |
| Benzoate | π→π | ~270 - 280 |
X-ray Crystallography of this compound and its Crystalline Derivatives
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. While specific crystallographic data for this exact compound are not publicly available, the technique would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate its crystal packing.
Furthermore, the analysis would map the non-covalent interactions responsible for the stability of the crystal lattice. For an aromatic molecule like this compound, one would anticipate significant π-π stacking interactions between adjacent benzofuran and/or benzoate rings. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be precisely quantified. The analysis would also identify weaker interactions, such as C-H···O hydrogen bonds involving the ester oxygen atoms and aromatic C-H donors, which play a crucial role in forming a cohesive three-dimensional supramolecular architecture researchgate.net. This detailed structural information is invaluable for structure-property relationship studies and for understanding the molecule's behavior in a solid-state context.
Table 3: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, triclinic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise intramolecular geometric parameters. |
| Torsion Angles | Defines the 3D conformation of the molecule. |
| Intermolecular Contacts | Identifies non-covalent interactions like π-π stacking and hydrogen bonds. |
Future Research Directions and Emerging Paradigms for Benzofuran 3 Ylmethyl Benzoate
Exploration of Unconventional Reactivity and Catalytic Cycles
Future research will likely move beyond traditional synthesis methods to explore novel reactivity patterns for constructing and functionalizing the benzofuran (B130515) core. This involves the use of unconventional activation strategies and the design of new catalytic cycles that offer greener and more efficient alternatives to classical methods. researchgate.net Key areas of exploration include:
Metal-Free Catalysis: The development of reactions that avoid transition metals is a significant trend. researchgate.net Methods utilizing phosphine, acyl chlorides, and a base for one-pot phospha-1,6-addition/O-acylation/Wittig reactions represent a promising avenue for creating functionalized benzofurans under mild conditions. researchgate.net
Photoredox and Gold Catalysis: Cooperative catalysis, such as combining gold and photoredox systems, has enabled selective and convenient syntheses of complex benzofurans, like 2,3-diarylbenzofurans, from simple precursors. nih.gov
C-H Activation: Directing group strategies that enable C-H activation are powerful tools for building the benzofuran scaffold. For instance, using a carboxyl group as a traceless directing group allows for the construction of the C3–C3a bond, followed by the formation of the C7a–O bond in a one-pot reaction. nih.gov
Nickel-Catalyzed Transformations: Nickel catalysis is emerging as a versatile tool. It has been used for the intramolecular nucleophilic addition of aryl halides to aryl ketones to form 3-aryl benzofurans. thieme.de Furthermore, nickel-catalyzed ring-opening reactions of benzofurans can produce valuable ortho-functionalized phenol (B47542) derivatives, demonstrating novel reactivity pathways. acs.org
| Unconventional Method | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|
| Cooperative Catalysis | Gold/Photoredox | Two-fold arylation of TMS-terminated alkynols | nih.gov |
| C-H Activation | Transition Metal Catalysis | Directed C3–C3a bond construction | nih.gov |
| Metal-Free Cyclization | Iodine(III) Reagents | Oxidative cyclization of 2-hydroxystilbenes | mdpi.com |
| Ring-Opening | Nickel Catalyst | Reaction with silanes to form ortho-functionalized phenols | acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major paradigm shift in chemical synthesis. thieme-connect.com For Benzofuran-3-ylmethyl benzoate (B1203000), this integration offers enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and greater efficiency. thieme-connect.com
A practical flow chemical synthesis of benzofurans has been developed using nitroalkanes and O-acetyl salicylaldehydes. researchgate.net This protocol involves a base-promoted nitroaldol condensation followed by a Nef reaction, demonstrating the potential for multi-step syntheses in a continuous, integrated manner. thieme-connect.comresearchgate.net Future work could adapt such platforms for the synthesis of Benzofuran-3-ylmethyl benzoate, enabling rapid library generation for structure-activity relationship studies and on-demand production.
Advanced Machine Learning and Artificial Intelligence Applications in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of novel benzofuran derivatives. purdue.edu Quantitative Structure-Activity Relationship (QSAR) models, a key application of machine learning in drug discovery, correlate the chemical structures of compounds with their biological activities. youtube.com
For this compound, these computational tools can be applied to:
Predict Biological Activity: AI models can be trained on datasets of known benzofuran derivatives to predict potential therapeutic activities, such as anti-inflammatory or anticancer effects. mdpi.comnih.gov
Optimize Molecular Properties: Generative models can design new derivatives with optimized physicochemical properties for improved efficacy and bioavailability. purdue.edu
Guide Synthesis: By analyzing vast datasets of chemical reactions, ML can help predict the outcomes of synthetic pathways and identify optimal conditions, accelerating the discovery of novel and efficient routes to target molecules. purdue.edu
Dual-Target Inhibitor Design: Computational studies, including molecular docking, can be used to design hybrid benzofuran molecules that act as dual inhibitors for multiple biological targets, a promising strategy in cancer therapy. nih.gov
Development of Sustainable Production Routes and Circular Economy Principles for Benzofuran Derivatives
Green chemistry principles are increasingly critical in chemical manufacturing. researchgate.net Future research on this compound will undoubtedly focus on developing sustainable production methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key strategies include:
Use of Greener Solvents: Employing environmentally benign solvents like deep eutectic solvents (DES) in one-pot syntheses. acs.org
Biomass as a Feedstock: Utilizing biomass, the only globally available renewable source of organic carbon, to produce furan (B31954) derivatives as precursors for benzofuran synthesis aligns with the principles of a circular economy. frontiersin.org
Recyclable Catalysts: Developing protocols that use stable, low-cost, and recyclable catalysts, such as palladium-on-carbon (Pd/C), which can be easily removed by filtration and reused multiple times. chemistryviews.org
Microwave-Assisted Synthesis: Using microwave irradiation can expedite reactions, leading to higher yields and reduced energy consumption compared to conventional heating methods. researchgate.net
| Sustainable Approach | Key Feature | Example | Reference |
|---|---|---|---|
| Catalyst Recycling | Use of palladium-on-carbon (Pd/C) | Catalyst can be reused up to five times without loss of activity. | chemistryviews.org |
| Green Solvents | Deep Eutectic Solvents (DES) | One-pot synthesis of benzofurans using choline chloride-ethylene glycol. | acs.org |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of benzofuran derivatives from substituted phenols. | researchgate.net |
| Renewable Feedstocks | Biomass valorization | Conversion of C5 and C6 sugars to furan precursors. | frontiersin.org |
Synergistic Studies with Other Emerging Chemical Methodologies
The future of benzofuran chemistry lies in the synergy between different emerging fields. Combining methodologies can lead to novel compounds and more efficient synthetic pathways that are otherwise difficult to achieve.
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active heterocycles like oxadiazoles, triazoles, or piperazine. nih.gov This molecular hybridization can lead to compounds with enhanced or dual biological activities, such as potent anti-inflammatory or anticancer agents. mdpi.comnih.gov
Mechanochemistry: The use of mechanochemical ball milling, a solvent-free technique, in conjunction with traditional synthesis can produce novel organometallic polymeric frameworks derived from benzofuran ligands, offering unique thermal and electronic properties. mdpi.com
Combination of Catalysts: Employing dual catalytic systems, such as palladium and copper in Sonogashira coupling reactions, can be essential for achieving certain transformations leading to benzofuran derivatives. acs.org This synergistic catalysis highlights how combining different metal catalysts can unlock new synthetic possibilities. acs.org
By pursuing these future research directions, the scientific community can fully elucidate the chemical properties and potential applications of this compound, paving the way for its use in advanced materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzofuran-3-ylmethyl benzoate, and how can purity be optimized?
- Methodology :
- Esterification : React benzofuran-3-ylmethanol with benzoyl chloride in anhydrous dichloromethane, using a base like pyridine to neutralize HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 7.8–8.1 ppm for benzoyl group, δ 6.5–7.5 ppm for benzofuran protons) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE Requirements : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
Q. How can researchers characterize the physical properties of this compound?
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (expected range: 18–20°C for similar benzoate esters) .
- Solubility : Test in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy at λmax ~270 nm .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Approach :
Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations).
Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments .
X-ray Crystallography : Resolve structural ambiguities by determining crystal structures of derivatives .
- Case Study : Discrepancies in aromatic proton assignments were resolved via 2D-COSY and HSQC experiments in a 2023 study on benzofuran esters .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via LC-MS.
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and calculate activation energy using the Arrhenius equation .
Q. How can researchers address low yields in the synthesis of this compound analogs?
- Troubleshooting :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-mediated esterification (lipases) to improve efficiency .
- Reaction Kinetics : Use in-situ IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry .
- Data Analysis : Low yields (<40%) may stem from steric hindrance; introduce electron-withdrawing groups on the benzofuran ring to enhance reactivity .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
- Methods :
- Probit Analysis : Calculate LD₅₀ values using nonlinear regression models.
- ANOVA : Compare variance across experimental groups (e.g., cell viability assays at 24/48/72 hours) .
Q. How can metabolic pathways of this compound be predicted using computational tools?
- Workflow :
In Silico Prediction : Use tools like BioTransformer to identify potential Phase I/II metabolites.
Validation : Compare predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH) .
- Challenges : False positives may arise due to benzofuran ring reactivity; prioritize metabolites confirmed by MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
